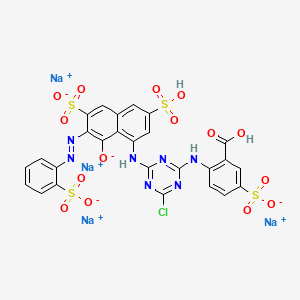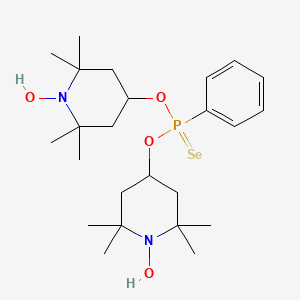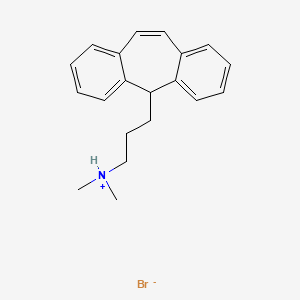![molecular formula C25H28O3 B14477970 4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol) CAS No. 66232-87-9](/img/structure/B14477970.png)
4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol is a polycyclic polyphenol compound. It is known for its antioxidant properties and is used in various scientific and industrial applications. The compound’s structure includes multiple hydroxyl groups and methyl groups, which contribute to its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol typically involves the condensation of 3,5-dimethyl-4-hydroxybenzaldehyde with 4-methylphenol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and controlled reaction environments to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Substitution: The methyl and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of alkylated or acylated derivatives.
Scientific Research Applications
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol has a wide range of scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative damage, such as neurodegenerative diseases and cancer.
Industry: Employed as a stabilizer in various industrial products, including plastics, rubber, and lubricants.
Mechanism of Action
The mechanism by which 2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms from its hydroxyl groups to neutralize free radicals, thereby preventing oxidative damage to cells and materials. The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative chain reactions.
Comparison with Similar Compounds
Similar Compounds
2,6-di-tert-butyl-4-methylphenol: Another antioxidant compound with similar applications but different structural features.
3,5-di-tert-butyl-4-hydroxybenzyl alcohol: A related compound with antioxidant properties and similar uses in industry and research.
Uniqueness
2,6-bis(3,5-dimethyl-4-hydroxybenzyl)-4-methylphenol is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical reactivity and stability. This makes it particularly effective as an antioxidant in various applications, compared to other similar compounds.
Properties
CAS No. |
66232-87-9 |
|---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-21(12-19-8-15(2)23(26)16(3)9-19)25(28)22(7-14)13-20-10-17(4)24(27)18(5)11-20/h6-11,26-28H,12-13H2,1-5H3 |
InChI Key |
CPIALDYHMPPRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=CC(=C(C(=C2)C)O)C)O)CC3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


oxophosphanium](/img/structure/B14477891.png)

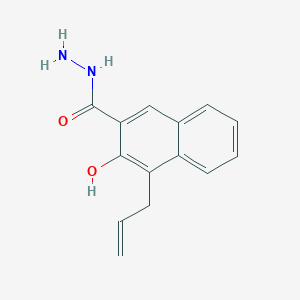
![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)
![Ethanethiol, 2-[(phenylmethyl)thio]-](/img/structure/B14477919.png)
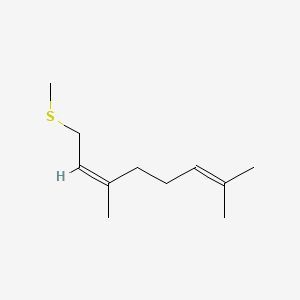

![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)
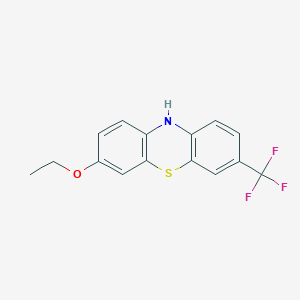
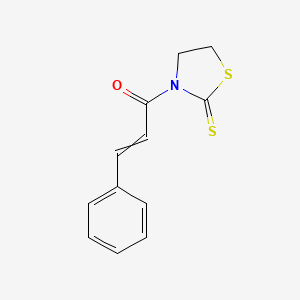
![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)
